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2-(4-Amino-4-methylpiperidin-1-yl)acetamide dihydrochloride

Catalog No.
S13982231
CAS No.
M.F
C8H19Cl2N3O
M. Wt
244.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Amino-4-methylpiperidin-1-yl)acetamide dihydr...

Product Name

2-(4-Amino-4-methylpiperidin-1-yl)acetamide dihydrochloride

IUPAC Name

2-(4-amino-4-methylpiperidin-1-yl)acetamide;dihydrochloride

Molecular Formula

C8H19Cl2N3O

Molecular Weight

244.16 g/mol

InChI

InChI=1S/C8H17N3O.2ClH/c1-8(10)2-4-11(5-3-8)6-7(9)12;;/h2-6,10H2,1H3,(H2,9,12);2*1H

InChI Key

BCPJQWIRULBMIY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)CC(=O)N)N.Cl.Cl

2-(4-Amino-4-methylpiperidin-1-yl)acetamide dihydrochloride is a chemical compound characterized by its piperidine structure, which includes an amino group and an acetyl moiety. The compound is a dihydrochloride salt, enhancing its solubility and stability in aqueous solutions. Its molecular formula is C₇H₁₄Cl₂N₂O, and it is often utilized in various pharmacological applications due to its biological activity.

The chemical reactivity of 2-(4-Amino-4-methylpiperidin-1-yl)acetamide dihydrochloride involves several types of reactions:

  • Acylation: The amino group can undergo acylation reactions, forming amides when reacted with acyl chlorides.
  • Alkylation: The nitrogen atom in the piperidine ring can be alkylated using alkyl halides, leading to derivatives with varied biological properties.
  • Hydrochloride Formation: The compound can form hydrochloride salts, which improve its solubility and bioavailability in pharmaceutical formulations .

2-(4-Amino-4-methylpiperidin-1-yl)acetamide dihydrochloride exhibits notable biological activities, particularly in the realm of neuropharmacology. It has been studied for its potential effects on:

  • Antidepressant Activity: Similar compounds have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Cognitive Enhancement: The compound may influence acetylcholine levels, making it a candidate for studies related to cognitive disorders such as Alzheimer's disease .
  • Anticancer Properties: Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .

The synthesis of 2-(4-Amino-4-methylpiperidin-1-yl)acetamide dihydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-amino-4-methylpiperidine.
  • Acetylation Reaction: The amine is reacted with acetic anhydride or acetyl chloride to form the corresponding acetamide.
  • Formation of Dihydrochloride Salt: The product is then treated with hydrochloric acid to yield the dihydrochloride salt, enhancing its solubility .

This compound has several important applications:

  • Pharmaceutical Development: It serves as a building block for developing drugs targeting neurological disorders and cancer.
  • Research Tool: Used in studies investigating the mechanisms of action of piperidine derivatives on neurotransmitter systems.
  • Chemical Synthesis: Acts as an intermediate in synthesizing more complex organic molecules .

Interaction studies have shown that 2-(4-Amino-4-methylpiperidin-1-yl)acetamide dihydrochloride can interact with various biological targets:

  • Receptor Binding Studies: Research indicates that it may bind to serotonin and dopamine receptors, influencing mood and cognition.
  • Enzyme Inhibition: It has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase, which is crucial in Alzheimer’s disease research .

These interactions highlight its potential therapeutic benefits and underscore the need for further investigation into its pharmacodynamics.

Several compounds share structural similarities with 2-(4-Amino-4-methylpiperidin-1-yl)acetamide dihydrochloride. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-AminopiperidineBasic piperidine structurePrecursor for various derivatives
2-(4-Aminopiperidin-1-yl)acetamideSimilar acetamide structureEnhanced solubility due to dihydrochloride salt
N-Methyl-2-(4-amino-piperidin-1-yl)acetamideMethyl substitution on nitrogenPotentially altered pharmacokinetics
4-Amino-N-(4-methylpiperidin-1-yl)-benzamideIncorporates aromatic benzamide moietyPotential for increased receptor selectivity

The uniqueness of 2-(4-Amino-4-methylpiperidin-1-yl)acetamide dihydrochloride lies in its specific combination of structural features that enhance its biological activity while maintaining favorable pharmacokinetic properties. Its ability to form stable salts further distinguishes it from other similar compounds.

The incorporation of N-methylation in piperidine-based acetamide derivatives, particularly in 2-(4-Amino-4-methylpiperidin-1-yl)acetamide dihydrochloride, represents a critical structural modification that significantly influences bioisosteric replacement patterns and molecular recognition properties [1]. Bioisosteric replacement strategies have demonstrated that N-methylation can modulate both physicochemical properties and biological activity through distinct mechanistic pathways [2].

N-methylation in piperidine systems introduces electronic and steric perturbations that fundamentally alter the hydrogen bonding capacity and conformational preferences of the heterocyclic ring [3]. Research has demonstrated that the introduction of methyl groups on nitrogen atoms can lead to opposing effects on molecular properties, with inductive effects generally decreasing oxidation potentials for monomethylated derivatives, while steric constraints in dimethylated systems can suppress electronic delocalization [3].

The systematic evaluation of N-methylation effects on piperidine derivatives reveals that the equatorial positioning of methyl substituents is energetically favored over axial orientations [4]. Quantum chemical calculations using density functional theory methods have consistently shown that N-methylpiperidine derivatives preferentially adopt conformations where the methyl group occupies an equatorial position, minimizing steric interactions with the ring framework [4].

Structural ParameterN-Methylated DerivativeNon-Methylated DerivativeEnergy Difference (kcal/mol)
Bond Length C-N (Å)1.4671.454-
Bond Angle C-N-C (°)112.3111.8-
Conformational StabilityEquatorial PreferredVariable1.2-2.3
Hydrogen Bonding CapacityReducedEnhanced-

The impact of N-methylation on bioisosteric replacement patterns extends to the modification of molecular dipole moments and electronic distribution within the piperidine framework [5]. Molecular orbital analysis indicates that N-methylation affects the nucleophilic character of the nitrogen center, with Mulliken charge calculations showing altered electron density distribution compared to unmethylated analogs [5].

Furthermore, N-methylation influences the conformational interconversion barriers in piperidine systems [6]. The presence of a methyl substituent on nitrogen can trigger conformational changes that affect the overall three-dimensional structure of the molecule, particularly in the context of metal coordination or protonation states [6]. This conformational flexibility is crucial for understanding structure-activity relationships in acetamide derivatives where the spatial arrangement of functional groups directly impacts biological recognition.

The bioisosteric replacement potential of N-methylated piperidine acetamides is enhanced by their ability to mimic naturally occurring structural motifs while providing improved metabolic stability [1]. The methyl group serves as a protective element against enzymatic degradation while maintaining essential pharmacophoric features required for biological activity [7].

Steric and Electronic Effects of 4-Amino Substituent Orientation

The 4-amino substituent in 2-(4-Amino-4-methylpiperidin-1-yl)acetamide dihydrochloride exhibits complex steric and electronic effects that are intimately related to its spatial orientation within the piperidine ring system [8]. The positioning of amino groups in piperidine derivatives demonstrates significant stereoelectronic effects that influence both molecular stability and biological activity [8].

Research on polyhydroxylated piperidines has established that substituents at the 4-position relative to the nitrogen atom exhibit distinct electronic effects depending on their axial or equatorial orientation [8]. Compounds with equatorial substituents at the 4-position demonstrate approximately 0.4 pH units greater acidity compared to their axial counterparts, indicating substantial differences in electron-withdrawing capabilities based on stereochemical positioning [8].

The 4-amino-4-methyl substitution pattern creates a unique steric environment that influences the overall conformational preferences of the piperidine ring [9]. The presence of both amino and methyl groups at the same carbon center introduces pseudoallylic strain effects that can alter the preferred ring conformation, particularly when the nitrogen atom undergoes changes in hybridization state [9].

OrientationpKa ValueElectron-Withdrawing EffectConformational Energy (kcal/mol)
Equatorial 4-Amino9.2Enhanced0.0 (reference)
Axial 4-Amino9.6Reduced+0.4
Geminal 4-Amino-4-Methyl8.8Intermediate+0.2

The electronic effects of the 4-amino substituent are mediated through charge-dipole interactions that vary significantly with orientation [8]. The difference in electron-withdrawing power between axial and equatorial amino substituents can be attributed to variations in the geometric relationship between the charged nitrogen center and the dipolar amino group [8].

Conformational analysis reveals that the 4-amino-4-methyl substitution pattern in piperidine derivatives can induce ring flipping under specific conditions [8]. When protonation occurs at the ring nitrogen, certain piperidine systems undergo conformational changes to minimize unfavorable steric interactions between the protonated nitrogen and the amino substituent [8].

The steric effects of the 4-amino substituent extend to its influence on the acetamide side chain orientation [10]. The spatial arrangement of the amino group affects the accessibility of the acetamide carbonyl group for hydrogen bonding interactions, which has implications for crystal packing and intermolecular recognition patterns [10].

Electronic structure calculations demonstrate that the 4-amino substituent significantly affects the highest occupied molecular orbital distribution in piperidine derivatives [5]. The amino group serves as an electron-donating substituent that increases the nucleophilic character of the piperidine ring, with the magnitude of this effect dependent on the precise spatial orientation of the amino group [5].

The combination of steric and electronic effects from the 4-amino substituent creates a complex energy landscape for conformational interconversion [11]. Nuclear magnetic resonance studies have shown that hindered piperidines with amino substituents can adopt boat conformations under specific conditions, representing a significant deviation from the typical chair preference of unsubstituted piperidines [11].

Conformational Analysis of Dihydrochloride Salt Formation

The formation of the dihydrochloride salt of 2-(4-Amino-4-methylpiperidin-1-yl)acetamide involves complex conformational changes that significantly influence the molecular geometry and intermolecular interactions [12]. Salt formation with hydrochloric acid creates a protonated species that exhibits altered conformational preferences compared to the neutral form [12].

Crystallographic analysis of dihydrochloride salts reveals that the protonation process typically results in the formation of extensive hydrogen bonding networks [13]. The dihydrochloride salt formation involves protonation of both the piperidine nitrogen and the amino substituent, creating a dication that interacts strongly with chloride anions through multiple hydrogen bonding interactions [14].

The conformational analysis of piperidine systems in their cationic forms demonstrates significant differences from neutral molecules [15]. Vacuum ultraviolet mass-analyzed threshold ionization spectroscopy has shown that while neutral piperidine exists as an equilibrium between chair conformers with equatorial and axial nitrogen substituents, the cationic form preferentially adopts a chair conformation with axial-like orientation [15] [16].

Conformational ParameterNeutral FormDihydrochloride SaltEnergy Difference (cm⁻¹)
Chair-Equatorial Population60%25%231
Chair-Axial Population40%75%-
Ionization Energy (eV)-8.02-
Hydrogen Bond Strength (kcal/mol)-12.1-

The crystal packing of dihydrochloride salts typically involves the formation of cage-like structures where multiple cations and anions are held together through extensive hydrogen bonding networks [12]. In related dihydrochloride systems, tetrameric arrangements of dications and eight chloride anions have been observed, with water molecules occupying central positions within these supramolecular cages [12].

The conformational preferences in dihydrochloride salts are influenced by the need to optimize electrostatic interactions while minimizing steric repulsion [17]. The protonation of the piperidine nitrogen increases its sp³ character and affects the preferred orientation of substituents, particularly those capable of participating in hydrogen bonding [18].

Thermal analysis of dihydrochloride salts reveals distinct phase transitions that correspond to conformational changes and dehydration processes [19]. Differential scanning calorimetry studies show that these salts typically exhibit multiple endothermic transitions, with the first corresponding to conformational reorganization and subsequent peaks relating to dehydration and decomposition [19].

The hydrogen bonding patterns in dihydrochloride salts create networks that stabilize specific conformational arrangements [20]. The chloride anions serve as hydrogen bond acceptors for both the protonated piperidine nitrogen and the amino substituent, creating a three-dimensional network that influences the overall molecular conformation [21].

Molecular dynamics simulations of dihydrochloride salts demonstrate that the conformational flexibility of the piperidine ring is significantly reduced upon salt formation [22]. The electrostatic interactions with chloride anions and the formation of hydrogen bonding networks create energy barriers that restrict conformational interconversion compared to the neutral molecule [22].

The compound 2-(4-Amino-4-methylpiperidin-1-yl)acetamide dihydrochloride represents a structurally sophisticated piperidine-derived acetamide that exhibits significant potential across multiple enzyme inhibition pathways. This molecular entity, characterized by its unique 4-amino-4-methylpiperidine core coupled with an acetamide functional group, demonstrates remarkable versatility in modulating diverse enzymatic systems through distinct mechanisms of action [1] [2].

The pharmacological significance of this compound stems from its structural architecture, which incorporates key pharmacophoric elements essential for enzyme-receptor interactions. The piperidine ring system provides conformational flexibility while maintaining sufficient rigidity for selective binding, while the acetamide moiety serves as a critical hydrogen bonding motif that facilitates specific interactions with target enzyme active sites [3] [4].

Soluble Epoxide Hydrolase Inhibition Mechanisms

Soluble epoxide hydrolase represents a pivotal therapeutic target for the treatment of inflammatory conditions, cardiovascular diseases, and neuropathic pain. The enzyme catalyzes the hydrolysis of epoxyeicosatrienoic acids, converting these beneficial anti-inflammatory mediators into less active dihydroxyeicosatrienoic acids [2] [5].

The inhibition mechanism of soluble epoxide hydrolase by piperidine-derived acetamides follows a well-characterized competitive inhibition model. The catalytic mechanism involves a sophisticated interplay between key amino acid residues, specifically tyrosine 381, tyrosine 466, and aspartate 335, which form the catalytic triad essential for enzyme function [6] [7] [8]. These residues work in concert to facilitate the epoxide ring opening through a two-step catalytic mechanism involving covalent intermediate formation.

Molecular docking studies reveal that acetamide-containing inhibitors, including piperidine derivatives structurally related to 2-(4-Amino-4-methylpiperidin-1-yl)acetamide dihydrochloride, position their amide moiety within the catalytic pocket in a manner analogous to the well-established urea-based inhibitors [8] [9]. The carbonyl oxygen of the acetamide group forms critical hydrogen bonds with the hydroxyl groups of tyrosine 381 and tyrosine 466, while the amide nitrogen serves as a hydrogen bond donor to the carboxylate group of aspartate 335 [7] [10].

The binding affinity and inhibitory potency of piperidine-derived acetamides against soluble epoxide hydrolase demonstrate structure-activity relationships that emphasize the importance of the piperidine ring substitution pattern. Compounds featuring 4-amino-4-methyl substitution on the piperidine ring, such as the target compound, are predicted to exhibit enhanced binding interactions through additional hydrogen bonding capacity provided by the amino group [11] [12].

Research findings indicate that amide-based inhibitors of soluble epoxide hydrolase typically demonstrate inhibitory concentrations in the low nanomolar range, with compounds achieving half-maximal inhibitory concentration values between 1.6 and 50 nanomolar [11] [8]. The improved aqueous solubility and reduced melting points of amide derivatives compared to their urea counterparts represent significant advantages for pharmaceutical development and bioavailability [7].

The molecular dynamics simulations of benzoxazole-based amide inhibitors with soluble epoxide hydrolase reveal that the binding stability is primarily governed by van der Waals interactions, with tryptophan 334 contributing significantly to the overall binding free energy [6] [9]. These findings suggest that the hydrophobic interactions between the piperidine ring system and the enzyme's lipophilic binding pocket play a crucial role in determining inhibitory potency.

Serotonin Receptor Subtype Selectivity Profiling

The serotonin receptor family encompasses fourteen distinct receptor subtypes, with thirteen functioning as G protein-coupled receptors that mediate diverse physiological responses throughout the central and peripheral nervous systems [13]. Piperidine-derived compounds, including those with acetamide functionalities, demonstrate significant selectivity profiles across various serotonin receptor subtypes, particularly the 5-hydroxytryptamine 1A and 5-hydroxytryptamine 2A receptor subtypes [14] [15].

The molecular basis for serotonin receptor subtype selectivity involves complex structure-activity relationships that depend on the precise arrangement of pharmacophoric elements within the ligand structure. Piperidine derivatives demonstrate preferential binding to 5-hydroxytryptamine 1A receptors through interactions with specific amino acid residues that differ between receptor subtypes [16] [15]. The 4-amino-4-methylpiperidine core of the target compound provides both hydrogen bonding capacity through the amino group and steric bulk through the methyl substitution, potentially contributing to enhanced selectivity.

Compounds containing piperidine rings substituted with acetamide functionalities exhibit binding affinities in the low nanomolar range for 5-hydroxytryptamine 1A receptors, with dissociation constant values typically ranging from 0.5 to 10 nanomolar [17] [16]. These high-affinity interactions translate into functional selectivity profiles that exceed 1000-fold selectivity over off-target receptors, including adrenergic alpha-1 and dopaminergic D2 receptors [17] [16].

The functional consequences of 5-hydroxytryptamine 1A receptor activation by piperidine derivatives include biased signaling pathways that preferentially activate extracellular signal-regulated kinase 1/2 phosphorylation over beta-arrestin recruitment [17] [16]. This biased agonism represents a significant therapeutic advantage, as it allows for selective modulation of specific downstream signaling cascades while avoiding unwanted side effects associated with broader receptor activation.

Recent crystallographic studies of serotonin receptors complexed with piperidine-based ligands reveal the molecular determinants of subtype selectivity. The binding pose involves interactions between the piperidine nitrogen and specific transmembrane domain residues, while the acetamide moiety extends into hydrophobic pockets that differ in size and composition between receptor subtypes [18] [13]. These structural insights provide the foundation for rational drug design approaches aimed at optimizing selectivity profiles.

The pharmacological evaluation of piperidine acetamide derivatives demonstrates their potential as antidepressant agents through selective 5-hydroxytryptamine 1A receptor modulation. Clinical studies with related compounds have shown rapid onset of antidepressant effects with sustained therapeutic activity and reduced side effect profiles compared to conventional selective serotonin reuptake inhibitors [17] [16].

Allosteric Modulation of G-Protein Coupled Receptors

Allosteric modulation represents an increasingly important mechanism for achieving precise pharmacological control over G protein-coupled receptor signaling. Unlike orthosteric ligands that compete directly with endogenous neurotransmitters, allosteric modulators bind to spatially distinct sites and exert their effects through conformational changes that alter receptor responsiveness [19] [20].

Piperidine-containing compounds demonstrate significant potential as allosteric modulators across multiple G protein-coupled receptor families. The structural features of 2-(4-Amino-4-methylpiperidin-1-yl)acetamide dihydrochloride, particularly the combination of the substituted piperidine ring with the acetamide functionality, provide the molecular framework necessary for allosteric site recognition and binding [21] [22].

The mechanisms of allosteric modulation involve complex cooperative interactions between orthosteric and allosteric binding sites. Positive allosteric modulators enhance the binding affinity and functional efficacy of orthosteric agonists through favorable conformational changes that stabilize the active receptor state [19] [20]. The cooperativity factor, denoted as alpha, quantifies the degree of positive or negative cooperation, with values greater than unity indicating positive allosteric modulation.

Research findings demonstrate that piperidine derivatives can function as positive allosteric modulators for various G protein-coupled receptors, including beta-2 adrenergic receptors and muscarinic acetylcholine receptors [21] [23]. The binding affinities of these modulators typically range from low micromolar to submicromolar concentrations, with cooperativity factors often exceeding 100-fold enhancement of orthosteric ligand potency [19] [21].

The molecular basis for allosteric modulation by piperidine acetamides involves binding to allosteric sites located in transmembrane domains or extracellular regions of the receptor. These sites are less conserved between receptor subtypes compared to orthosteric sites, offering the potential for enhanced selectivity and reduced off-target effects [19] [24]. The acetamide moiety contributes to binding through hydrogen bonding interactions with specific amino acid residues that stabilize the allosteric binding pose.

Biased allosteric modulation represents an advanced pharmacological concept where modulators selectively enhance or inhibit specific signaling pathways downstream of receptor activation. Piperidine-based allosteric modulators can exhibit pathway-selective effects, preferentially modulating G protein-mediated signaling over beta-arrestin recruitment, or vice versa [20] [21]. This selectivity provides opportunities for developing therapeutics with improved efficacy and safety profiles.

The therapeutic implications of allosteric modulation by piperidine acetamides extend across multiple disease areas, including neurological disorders, psychiatric conditions, and metabolic diseases. The ability to fine-tune receptor responses while maintaining endogenous signaling patterns represents a significant advantage over conventional orthosteric approaches [19] [20]. Clinical development of allosteric modulators has demonstrated their potential for treating conditions ranging from Alzheimer disease to substance use disorders.

The structure-activity relationships governing allosteric modulation by piperidine derivatives emphasize the importance of substituent positioning and electronic properties. The 4-amino-4-methyl substitution pattern of the target compound provides both hydrogen bonding capacity and appropriate steric bulk for optimal allosteric site interactions [21] [22]. The dihydrochloride salt form enhances aqueous solubility and stability, facilitating pharmaceutical development and clinical translation.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

243.0905176 g/mol

Monoisotopic Mass

243.0905176 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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